molecular formula C11H16O2 B3180904 2-Isopropyl-1,4-dimethoxybenzene CAS No. 4132-71-2

2-Isopropyl-1,4-dimethoxybenzene

Cat. No.: B3180904
CAS No.: 4132-71-2
M. Wt: 180.24 g/mol
InChI Key: UOMQSUCWUDELOW-UHFFFAOYSA-N
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Description

2-Isopropyl-1,4-dimethoxybenzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, featuring two methoxy groups (-OCH3) and an isopropyl group (-CH(CH3)2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H4(OCH3)2} + \text{CH3CHClCH3} \xrightarrow{\text{AlCl3}} \text{C6H3(OCH3)2CH(CH3)2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. Reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1,4-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of more saturated derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

2-Isopropyl-1,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,4-dimethoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways, affecting cellular processes.

    Oxidative Stress Modulation: Modulation of oxidative stress pathways, potentially leading to antioxidant effects.

Comparison with Similar Compounds

    1,4-Dimethoxybenzene: Lacks the isopropyl group, making it less hydrophobic.

    2-Methoxy-1,4-dimethoxybenzene: Contains an additional methoxy group, altering its chemical properties.

    2-Isopropyl-1,3-dimethoxybenzene: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness: 2-Isopropyl-1,4-dimethoxybenzene is unique due to the presence of both methoxy and isopropyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1,4-dimethoxy-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)10-7-9(12-3)5-6-11(10)13-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMQSUCWUDELOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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